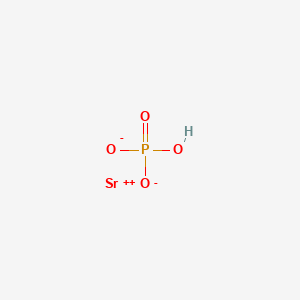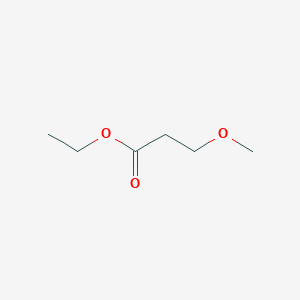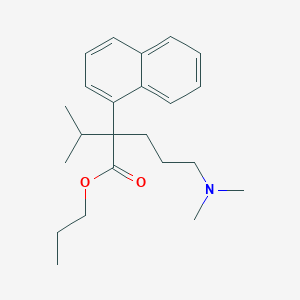
strontium;hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Strontium hydrogenphosphate, also known as phosphoric acid, strontium salt (1:1) or strontium hydrogen phosphate, primarily targets bone tissue . Strontium has been demonstrated as a trace element in the human body that effectively stimulates bone formation and remodeling .
Mode of Action
Strontium hydrogenphosphate acts as an ion exchanger biomaterial for holding both hydrogen phosphate (HPO4 2-) and strontium (Sr2+) ions . It interacts with its targets, the bone tissues, by replacing some of the calcium ions in hydroxyapatite, the main mineral component of bones .
Biochemical Pathways
Strontium promotes osteogenesis by activating CaSr to instruct osteoblasts in downstream pathways that promote osteoblast differentiation, replication, and survival . It also inhibits bone resorption by activating CaSR to instruct osteoclasts in downstream pathways that inhibit osteoclast maturation and survival .
Pharmacokinetics
It is known that strontium is a trace element in the human body and is found primarily in bone tissue . The bioavailability of strontium hydrogenphosphate may be influenced by its method of administration and the presence of other ions in the body.
Result of Action
The result of strontium hydrogenphosphate’s action is the stimulation of bone formation and remodeling . This is achieved through the promotion of osteoblast differentiation, replication, and survival, and the inhibition of osteoclast maturation and survival .
Action Environment
The action of strontium hydrogenphosphate can be influenced by environmental factors such as the presence of other ions in the body and the method of administration . For example, the ion concentration and the preparation method had only a small influence on the broadening of the X-ray Bragg reflections .
Biochemical Analysis
Biochemical Properties
Strontium hydrogenphosphate plays a role in biochemical reactions, particularly in the context of bone tissue. The chemical properties of strontium are quite similar to those of calcium and barium, resulting in similar behavior in the environment and biological objects . It interacts with various biomolecules, including enzymes and proteins, within these reactions .
Cellular Effects
Strontium hydrogenphosphate has significant effects on various types of cells and cellular processes. It influences cell function by stimulating bone formation and remodeling . This impact extends to cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of strontium hydrogenphosphate involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of strontium hydrogenphosphate change over time. The thermal stability of strontium hydrogenphosphate composite crystals is higher than that of the analytical-grade strontium hydrogenphosphate
Dosage Effects in Animal Models
The effects of strontium hydrogenphosphate vary with different dosages in animal models . Detailed studies on threshold effects, as well as any toxic or adverse effects at high doses, are yet to be conducted.
Metabolic Pathways
Strontium hydrogenphosphate is involved in metabolic pathways related to bone formation and remodeling . It interacts with enzymes or cofactors within these pathways, potentially affecting metabolic flux or metabolite levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
strontium;hydrogen phosphate can be synthesized through a reaction between strontium hydroxide (Sr(OH)₂) and phosphoric acid (H₃PO₄). The reaction is typically carried out in an aqueous medium under controlled conditions to ensure the formation of the desired product: [ \text{Sr(OH)}_2 + \text{H}_3\text{PO}_4 \rightarrow \text{SrHPO}_4 + 2\text{H}_2\text{O} ]
Industrial Production Methods
Industrial production of phosphoric acid, strontium salt (1:1) involves similar chemical reactions but on a larger scale. The process may include additional steps such as purification and crystallization to obtain high-purity strontium phosphate suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
strontium;hydrogen phosphate primarily undergoes acid-base reactions. It can react with strong acids to form strontium salts and phosphoric acid. Additionally, it can participate in precipitation reactions to form insoluble strontium phosphate.
Common Reagents and Conditions
Acid-Base Reactions: Reacts with strong acids like hydrochloric acid (HCl) to form strontium chloride (SrCl₂) and phosphoric acid.
Precipitation Reactions: Involves the reaction with soluble phosphates to form insoluble strontium phosphate.
Major Products Formed
Strontium Chloride: Formed when reacting with hydrochloric acid.
Insoluble Strontium Phosphate: Formed during precipitation reactions.
Scientific Research Applications
strontium;hydrogen phosphate has several scientific research applications, including:
Materials Science: Used in the synthesis of advanced materials and ceramics.
Chemistry: Acts as a reagent in various chemical reactions and processes.
Biology and Medicine: Investigated for its potential use in bone repair and regeneration due to its biocompatibility and similarity to natural bone minerals.
Industry: Utilized in the production of specialized glass and ceramics with unique properties.
Comparison with Similar Compounds
Similar Compounds
Calcium Phosphate (CaHPO₄): Similar in structure and used in bone repair.
Barium Phosphate (BaHPO₄): Another phosphate salt with similar chemical properties.
Uniqueness
strontium;hydrogen phosphate is unique due to the specific role of strontium ions in promoting bone health. Unlike calcium and barium phosphates, strontium phosphate has a dual action on bone tissue, making it particularly valuable in medical applications for bone regeneration and repair.
Properties
CAS No. |
13450-99-2 |
|---|---|
Molecular Formula |
H3O4PSr |
Molecular Weight |
185.62 g/mol |
IUPAC Name |
strontium;hydrogen phosphate |
InChI |
InChI=1S/H3O4P.Sr/c1-5(2,3)4;/h(H3,1,2,3,4); |
InChI Key |
WUIUNDMYIOCTDK-UHFFFAOYSA-N |
SMILES |
OP(=O)([O-])[O-].[Sr+2] |
Canonical SMILES |
OP(=O)(O)O.[Sr] |
physical_description |
DryPowde |
Related CAS |
18266-28-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Naphthalenesulfonic acid, 7-[[4-chloro-6-[(4-sulfophenyl)amino]-1,3,5-triazin-2-yl]methylamino]-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-, trisodium salt](/img/structure/B83195.png)











